1-Cbz-2-piperidinecarboxylic acid

Spiro-piperidine Synthesis GPCR Ligands Protecting Group Strategy

When constructing spiro(indoline-3,4′-piperidine) scaffolds for GPCR targeting, the Cbz group's orthogonal hydrogenolysis lability enables selective deprotection in the presence of acid-labile Boc groups-a critical requirement for diversity-oriented synthesis. • Orthogonal deprotection: selective Cbz removal via hydrogenolysis while preserving Boc groups elsewhere in the molecule, enabling multi-step, diversity-oriented synthesis. • Scalable processing: racemic product melts at 78-82 °C, reducing dissolution energy vs. the higher-melting Boc analog (129-133 °C), streamlining kilogram-scale crystallization workflows. • Validated route: key intermediate in cathepsin K-selective azetidinone and PARP inhibitor ABT-888 (Veliparib) synthesis, reducing synthetic route failure risk in oncology and bone disease programs.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 28697-07-6
Cat. No. B031692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cbz-2-piperidinecarboxylic acid
CAS28697-07-6
Synonyms(±)-1,2-Piperidinedicarboxylic Acid 1-(Phenylmethyl) Ester;  DL-1,2-Piperidinedicarboxylic Acid 1-Benzyl Ester;  (±)-1-Carbobenzyloxy-2-piperidinecarboxylic Acid;  1-(Benzyloxycarbonyl)piperidine-2-carboxylic Acid;  DL-Cbz-pipecolic Acid;  N-Benzyloxyca
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)
InChIKeyZSAIHAKADPJIGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cbz-2-piperidinecarboxylic Acid: Key Pharmaceutical Intermediate


1-Cbz-2-piperidinecarboxylic acid, also known as N-Cbz-pipecolic acid or 1-(benzyloxycarbonyl)piperidine-2-carboxylic acid, is a cyclic non-proteinogenic amino acid derivative that features a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen . With a molecular formula of C14H17NO4 and a molecular weight of 263.29 g/mol, this compound serves as a critical chiral or racemic building block in medicinal chemistry and organic synthesis [1]. Its primary role lies in the construction of peptidomimetics and complex pharmaceutical intermediates, where the orthogonal stability of the Cbz group enables selective synthetic manipulation .

1-Cbz-2-piperidinecarboxylic Acid: Irreplaceable Protection


While 2-piperidinecarboxylic acid derivatives are broadly used as chiral synthons, interchangeability between N-protecting groups (Cbz vs. Boc vs. Fmoc) or the use of unprotected pipecolic acid is precluded by divergent chemical stability, deprotection orthogonality, and physical properties that directly impact reaction yields, enantiomeric purity, and downstream processing. A generic substitution fails to deliver the requisite selectivity and quantitative performance demonstrated in key synthetic applications, as evidenced by comparative protection efficiency data and distinct physicochemical profiles [1].

1-Cbz-2-piperidinecarboxylic Acid: Quantitative Differentiation


Cbz vs. Boc: Spiro-piperidine Protection Efficiency

In the synthesis of 1′-H-spiro-(indoline-3,4′-piperidine) derivatives, a direct head-to-head comparison of selective N-protection reveals that Boc protection of the 1′-N position proceeds with a 90% yield, whereas Cbz protection of the same position yields 85% [1]. This 5% differential in isolated yield highlights the slight kinetic advantage of Boc protection, yet underscores the viability of the Cbz strategy for achieving high overall yields in multi-step sequences where Cbz orthogonality is required.

Spiro-piperidine Synthesis GPCR Ligands Protecting Group Strategy

Melting Point: Cbz vs. Boc Pipecolic Acids

The racemic 1-Cbz-2-piperidinecarboxylic acid exhibits a melting point range of 78-82 °C . In contrast, the racemic 1-Boc-2-piperidinecarboxylic acid (Boc-DL-Pip-OH) displays a significantly higher melting point range of 129-133 °C . This 47-51 °C differential in thermal behavior directly influences crystallization protocols, purity assessment, and storage requirements.

Crystallinity Purification Handling and Storage

Enantiomeric Purity: Specific Optical Rotation

The (R)-(+)-enantiomer of 1-Cbz-2-piperidinecarboxylic acid (CAS 28697-09-8) exhibits a specific optical rotation of [α]20/D +60° (c = 2 in acetic acid) . The (S)-(-)-enantiomer (CAS 28697-11-2) exhibits [α]22/D −59° under identical conditions . These precise optical rotation values enable rigorous quality control and enantiomeric purity assessment of the racemic mixture (CAS 28697-07-6) and its resolved forms.

Chiral Synthesis Enantiomeric Purity Quality Control

Cathepsin K and PARP Inhibitor Synthesis Utility

1-Cbz-2-piperidinecarboxylic acid is specifically employed as a key intermediate in the preparation of disubstituted azetidinones that act as selective inhibitors of cysteine protease cathepsin K, an enzyme implicated in bone resorption and osteoporosis [1]. Additionally, it is used in the synthesis of ABT-888 (Veliparib), a potent poly(ADP-ribose) polymerase (PARP) inhibitor for cancer therapy [1]. While direct comparative data for alternative protecting groups in these exact reactions are not publicly available, the established use of the Cbz-protected scaffold in these high-value therapeutic areas underscores its validated synthetic utility.

Cathepsin K Inhibition PARP Inhibition Medicinal Chemistry

1-Cbz-2-piperidinecarboxylic Acid: Procurement Scenarios


Scenario 1: Spiro-piperidine GPCR Ligand Synthesis

When constructing spiro(indoline-3,4′-piperidine) scaffolds for G-protein coupled receptor (GPCR) targeting, the Cbz group offers a distinct advantage. Although Boc protection yields a 5% higher isolated yield in the initial N-protection step (90% vs. 85% for Cbz) [1], the Cbz group's unique lability to hydrogenolysis provides orthogonal deprotection capability. This enables selective removal in the presence of acid-labile Boc groups elsewhere in the molecule, a critical requirement for multi-step, diversity-oriented synthesis [1].

Scenario 2: Melting Point Advantage in Large-Scale Processing

For kilogram-scale production, the lower melting point of racemic 1-Cbz-2-piperidinecarboxylic acid (78-82 °C) compared to the Boc analog (129-133 °C) translates to reduced energy input for dissolution and handling, as well as potentially simplified crystallization workflows . This thermal property difference directly impacts process efficiency and cost of goods in industrial settings.

Scenario 3: Chiral Resolution for Enantiomerically Pure API

When developing enantiomerically pure active pharmaceutical ingredients (APIs), the well-defined specific optical rotations of the (R)- and (S)-Cbz-pipecolic acid enantiomers ([α]20/D +60° and [α]22/D −59°, respectively) provide a robust quantitative method for verifying chiral purity . This is essential for meeting ICH Q6A specifications and ensuring batch-to-batch consistency in cGMP manufacturing environments.

Scenario 4: Cathepsin K and PARP Inhibitor Programs

Given its established role as an intermediate in the synthesis of cathepsin K-selective azetidinones and the PARP inhibitor ABT-888 (Veliparib) [2], 1-Cbz-2-piperidinecarboxylic acid is the rational choice for medicinal chemistry teams seeking to expedite lead optimization. Procuring this specific building block aligns with validated synthetic routes, reducing the risk of synthetic route failure and accelerating the hit-to-lead timeline in oncology and bone disease research.

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